![molecular formula C13H19N3O2 B183050 2-アミノ-N-[2-(4-モルホリニル)エチル]ベンズアミド CAS No. 857486-15-8](/img/structure/B183050.png)
2-アミノ-N-[2-(4-モルホリニル)エチル]ベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-[2-(4-morpholinyl)ethyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an amino group attached to a benzamide structure, with a morpholine ring linked through an ethyl chain
科学的研究の応用
2-amino-N-[2-(4-morpholinyl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
Target of Action
A structurally similar compound, 4-(2-aminoethyl)morpholine, is known to serve as an important lysosome-targeting group . Lysosomes are cellular organelles that contain enzymes to digest cellular waste and foreign substances, playing a crucial role in maintaining cellular homeostasis.
Mode of Action
It can be inferred from the structurally similar compound, 4-(2-aminoethyl)morpholine, which is used as a ligand and reacts with nickel (ii) nitrite to form trans-bis [4-(2-aminoethyl)morpholine]dinitronickel (ii) . This suggests that 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide might interact with its targets through a similar mechanism.
Biochemical Pathways
Given its potential role as a lysosome-targeting group , it can be inferred that this compound may influence the lysosomal degradation pathway, impacting the breakdown and recycling of various biomolecules within the cell.
Result of Action
Based on its potential role as a lysosome-targeting group , it can be inferred that this compound may influence the function of lysosomes, potentially affecting cellular waste management and homeostasis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide typically involves the reaction of 2-amino benzamide with 2-(4-morpholinyl)ethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent, such as dimethylformamide or dichloromethane, at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
化学反応の分析
Types of Reactions
2-amino-N-[2-(4-morpholinyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzamide moiety can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
類似化合物との比較
Similar Compounds
- 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide
- 2-[(4-Fluorobenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide
Uniqueness
2-amino-N-[2-(4-morpholinyl)ethyl]benzamide is unique due to its specific structural features, such as the presence of both an amino group and a morpholine ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
特性
IUPAC Name |
2-amino-N-(2-morpholin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c14-12-4-2-1-3-11(12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10,14H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYILUBAXZNMMMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588608 |
Source


|
| Record name | 2-Amino-N-[2-(morpholin-4-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857486-15-8 |
Source


|
| Record name | 2-Amino-N-[2-(morpholin-4-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
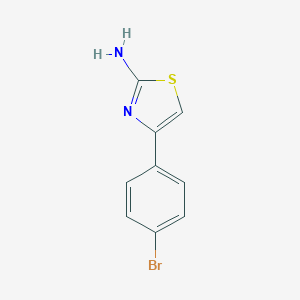

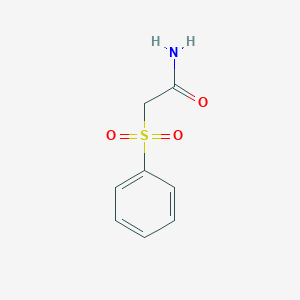

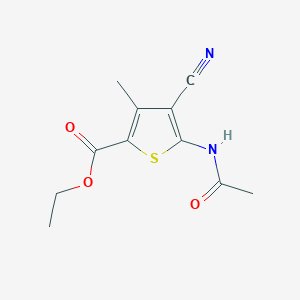
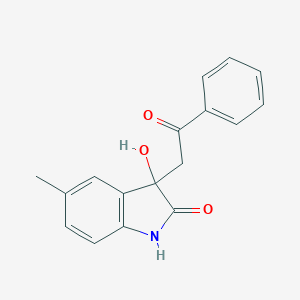
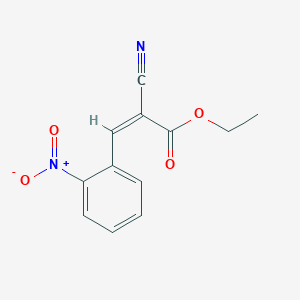

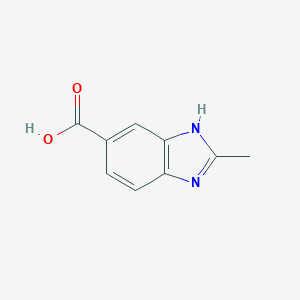
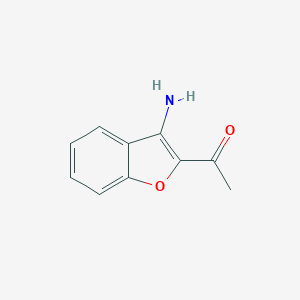
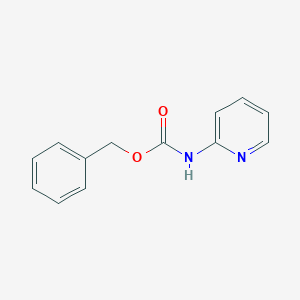
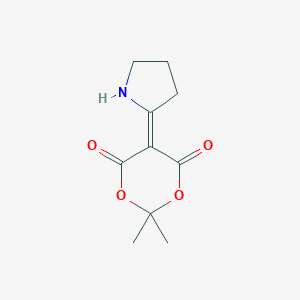
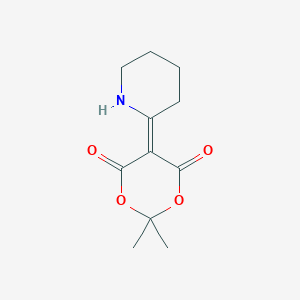
![5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B182991.png)
